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Compound of Interest

1-((Diiodomethyl)sulfonyl)-4-
Compound Name:
methylbenzene

cat. No.: B1209700

An In-depth Technical Guide on the Crystal Structure of 1-((Diiodomethyl)sulfonyl)-4-
methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1-
((Diiodomethyl)sulfonyl)-4-methylbenzene, a compound of interest for its antimicrobial
properties.[1] This document details its crystallographic data, a plausible synthetic route, and a
general experimental protocol for its structure determination.

Chemical Identity and Properties

1-((Diiodomethyl)sulfonyl)-4-methylbenzene, also known as diiodomethyl p-tolyl sulfone, is
an organosulfur compound with the chemical formula CsHsl202S.[1][2][3] It is recognized for its
use as a preservative in cosmetics and pharmaceuticals due to its biocidal activity against a
range of bacteria, fungi, and yeasts.[1]

Table 1: Chemical Identification
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Identifier Value

1-((Diiodomethyl)sulfonyl)-4-

'UPAC Name methylbenzene[3]
CAS Number 20018-09-1[1][2][3]
Molecular Formula CsHsl202S[1][2][3]
Molecular Weight 422.02 g/mol [1][3]

| Canonical SMILES | CC1=CC=C(C=C1)S(=0)(=0)C(DIJ3] |

Plausible Synthetic Pathway

While detailed experimental literature on the synthesis of 1-((Diiodomethyl)sulfonyl)-4-
methylbenzene is not extensively public, a plausible and logical synthetic route involves the
nucleophilic substitution reaction of p-toluenesulfonyl chloride with diiodomethane.[4]

Plausible Synthetic Pathway for 1-((Diiodomethyl)sulfonyl)-4-methylbenzene

p-Toluenesulfonyl chloride Diiodomethane

1-((Diiodomethyl)sulfonyl)-4-methylbenzene

Click to download full resolution via product page

Caption: Plausible synthesis of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene.

Crystal Structure Analysis
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The three-dimensional arrangement of atoms in 1-((Diiodomethyl)sulfonyl)-4-methylbenzene
has been determined by single-crystal X-ray diffraction. The crystal structure reveals the
precise bond lengths, bond angles, and packing of the molecules in the solid state. This
information is crucial for understanding its chemical reactivity and biological activity.

The crystallographic data for this compound is available in the Crystallography Open Database
under the identifier 7123165.[3] The crystal structure was first reported by Dichiarante et al. in
2019, where the diiodomethyl-sulfonyl moiety was highlighted as an effective halogen bond
donor.

Table 2: Crystallographic Data

Parameter Value
Crystal System Orthorhombic
Space Group P 21 21 21[3]
a(R) 19.0268[3]
b (A) 7.3586[3]
¢ (A) 8.0423[3]
o (%) 90[3]
B () 90[3]
|y (°) | 90[3] |

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of a crystal structure using single-crystal X-ray diffraction involves a series of
well-defined steps. The following is a generalized experimental workflow applicable to a small
molecule like 1-((Diiodomethyl)sulfonyl)-4-methylbenzene.
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General Experimental Workflow for Single-Crystal X-ray Diffraction

Data Collection
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Click to download full resolution via product page

Caption: A typical workflow for determining a crystal structure.
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Methodology Details:

o Crystal Growth: High-quality single crystals of 1-((Diiodomethyl)sulfonyl)-4-
methylbenzene are grown, typically by slow evaporation of a saturated solution, vapor
diffusion, or cooling of a hot saturated solution.

e Crystal Selection and Mounting: A suitable crystal with well-defined faces and no visible
defects is selected under a microscope and mounted on a goniometer head.

» Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are
directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

o Data Reduction and Integration: The raw diffraction data is processed to correct for
experimental factors and to integrate the intensities of the individual reflections. This step
yields a list of reflections and their corresponding intensities.

» Structure Solution: The processed data is used to solve the phase problem and obtain an
initial model of the crystal structure. This is often achieved using direct methods or Patterson
methods.

o Structure Refinement: The initial structural model is refined against the experimental data to
improve its accuracy. This iterative process adjusts atomic positions, and thermal parameters
to minimize the difference between the observed and calculated structure factors.

 Structure Validation: The final refined structure is validated using various crystallographic
checks to ensure its quality and correctness.

o CIF File Creation and Deposition: The final crystallographic information is compiled into a
Crystallographic Information File (CIF), which is the standard format for reporting crystal
structures, and deposited in a public database such as the Cambridge Crystallographic Data
Centre (CCDC).

Signaling Pathways

A review of the current scientific literature did not reveal any specific studies detailing the
interaction of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene with defined cellular signaling
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pathways. While its antimicrobial and toxic properties suggest interaction with biological
systems, the precise molecular mechanisms and signaling cascades involved have not been
elucidated. Further research is required to understand its mode of action at the molecular level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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